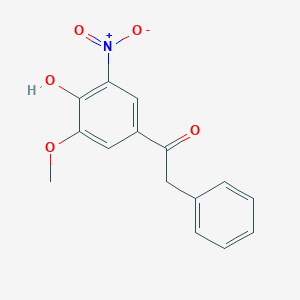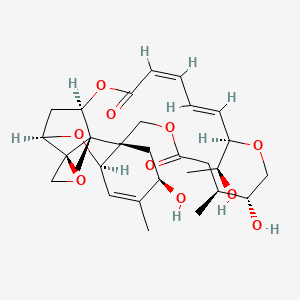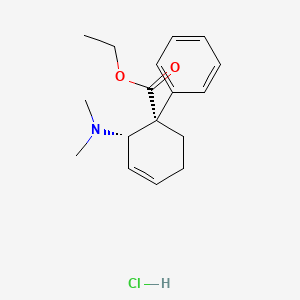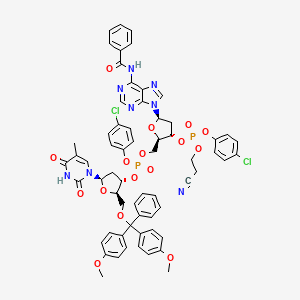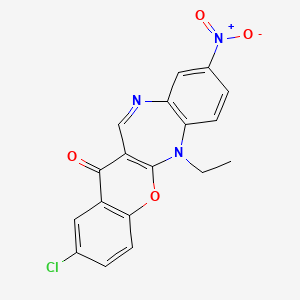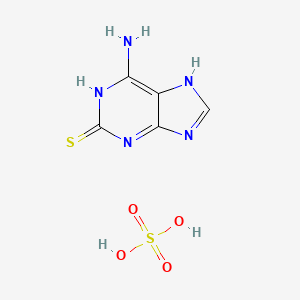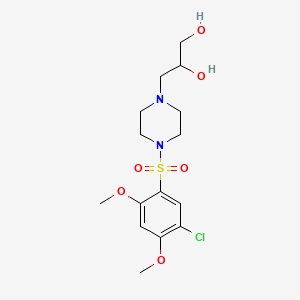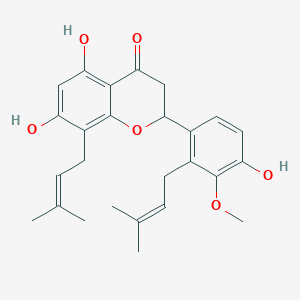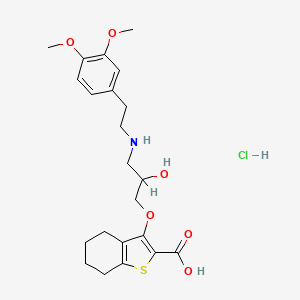
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-は、チオキソ基とメトキシフェニルエチル置換基を有するピリミジノンコアを特徴とする複素環式化合物です。
準備方法
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のステップが含まれます。
ピリミジノンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化することによって達成できます。
チオキソ基の導入: チオキソ基は、通常、チオ化反応を介して導入されます。この反応では、ローソン試薬または五硫化リンなどの試薬を使用してカルボニル基をチオカルボニル基に変換します。
メトキシフェニルエチル基の付加: このステップでは、通常、求核置換反応またはカップリング反応を使用して、メトキシフェニルエチル基をピリミジノンコアに付加します。
工業生産方法には、収率と純度を向上させるためのこれらのステップの最適化、ならびにスケーラブルな反応条件と精製技術の使用が含まれる場合があります。
化学反応の分析
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを生成するために酸化できます。
還元: 還元反応では、水素化リチウムアルミニウムなどの還元剤を使用して、チオキソ基をチオールまたはスルフィドに変換できます。
置換: メトキシ基は、求核性芳香族置換反応によって他の官能基に置換できます。
カップリング反応: この化合物は、鈴木反応やヘック反応などのカップリング反応に関与して、より複雑な分子を形成できます。
これらの反応で一般的に使用される試薬と条件には、塩基、酸、触媒、エタノール、ジクロロメタン、ジメチルホルムアミドなどの溶媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-は、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、その独自の構造と生物活性により、治療薬としての可能性が調査されています。特定の疾患を標的とした新薬の開発のためのリード化合物として役立つ可能性があります。
生物学的研究: 研究者は、この化合物の酵素や受容体などの生体分子との相互作用を研究して、その作用機序と潜在的な治療効果を理解しています。
工業用途: この化合物は、医薬品や農薬を含む他の貴重な化学物質や材料の合成における中間体として使用できます。
科学的研究の応用
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers study the compound’s interactions with biological molecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials, including pharmaceuticals and agrochemicals.
作用機序
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的を阻害または活性化して、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子間相互作用は、化合物の特定の状況と用途によって異なります。
類似化合物の比較
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-に類似する化合物には、他のピリミジノン誘導体とチオキソ置換複素環が含まれます。これらの化合物は、類似の化学的性質と生物学的活性を共有する可能性がありますが、特定の置換基と全体的な構造が異なります。類似化合物の例を以下に示します。
1,2,3,4-テトラヒドロイソキノリン誘導体: これらの化合物は、類似のテトラヒドロ構造を持ち、その生物活性について研究されています。
チオキソ置換ピリミジン: これらの化合物は、チオキソ基を特徴とし、その潜在的な治療用途について調査されています。
4(1H)-ピリミジノン, テトラヒドロ-1-(2-(4-メトキシフェニル)エチル)-2-チオキソ-の独自性は、その官能基と置換基の特定の組み合わせにあり、それは独特の化学的性質と生物学的性質を付与します。
類似化合物との比較
Similar compounds to 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- include other pyrimidinone derivatives and thioxo-substituted heterocycles. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. Examples of similar compounds include:
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds have a similar tetrahydro structure and are studied for their biological activities.
Thioxo-Substituted Pyrimidines: These compounds feature a thioxo group and are investigated for their potential therapeutic applications.
The uniqueness of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
88655-27-0 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-17-11-4-2-10(3-5-11)6-8-15-9-7-12(16)14-13(15)18/h2-5H,6-9H2,1H3,(H,14,16,18) |
InChIキー |
LVABZLVGGKQTPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


